molecular formula C19H22ClNO B11700058 N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide CAS No. 110501-22-9

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B11700058
CAS No.: 110501-22-9
M. Wt: 315.8 g/mol
InChI Key: DMIUYJZQJZEJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is a proprietary propanamide derivative intended for research and development purposes. This compound features a central propanamide core, a structural motif present in a range of bioactive molecules, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and transient receptor potential vanilloid 1 (TRPV1) antagonists . Its molecular design incorporates a 4-isobutylphenyl group, a fragment known from Ibuprofen, linked to a 4-chloroaniline moiety. The integration of a chlorine atom is a common strategy in medicinal chemistry, as it can profoundly influence a compound's potency, metabolic stability, and overall pharmacokinetic profile . As a research chemical, it is a candidate for investigation in pharmaceutical development, particularly in the study of pain and inflammation pathways. It also serves as a valuable intermediate for synthesizing more complex chemical entities in medicinal chemistry projects. Researchers can utilize this compound to explore structure-activity relationships (SAR), helping to elucidate the functional group contributions to biological activity and selectivity. Handling of this substance should be conducted by qualified laboratory personnel adhering to strict safety protocols. This compound is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

110501-22-9

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22)

InChI Key

DMIUYJZQJZEJLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Direct Amidation of Propanoyl Chlorides

A two-step protocol involves:

  • Synthesis of 2-[4-(2-methylpropyl)phenyl]propanoyl chloride

  • Amidation with 4-chloroaniline

Reaction Conditions

  • Step 1 : Reacting 2-[4-(2-methylpropyl)phenyl]propanoic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) in anhydrous dichloromethane (DCM) at 0–5°C.

  • Step 2 : Adding 4-chloroaniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl byproducts.

Key Data

ParameterValue/DescriptionSource
Yield (Step 1)85–92% (estimated via analogous reactions)
Yield (Step 2)70–78% (crude), 65% after purification
Purification MethodColumn chromatography (silica gel, hexane/EtOAc)

Challenges :

  • Side reactions : Over-chlorination or decomposition of acid chloride at elevated temperatures.

  • Scaling issues : Exothermic nature of Step 1 necessitates strict temperature control.

Schotten-Baumann Acylation

This method employs in situ generation of the acyl chloride followed by immediate amidation under biphasic conditions.

Procedure :

  • Dissolve 2-[4-(2-methylpropyl)phenyl]propanoic acid in aqueous NaOH.

  • Add thionyl chloride dropwise with vigorous stirring.

  • Introduce 4-chloroaniline dissolved in DCM.

Advantages :

  • Minimizes acyl chloride isolation, reducing decomposition risks.

  • Higher reproducibility for small-scale syntheses.

Limitations :

  • Lower yields (~60%) due to competing hydrolysis of acyl chloride.

Coupling Reaction-Based Syntheses

Palladium-Catalyzed Amination

Aryl halides (e.g., 4-chlorophenyl bromide) can couple with propanamide intermediates via Buchwald-Hartwig amination.

Generic Reaction :

R-X+H2N-ArPd catalystR-NH-Ar+HX\text{R-X} + \text{H}_2\text{N-Ar} \xrightarrow{\text{Pd catalyst}} \text{R-NH-Ar} + \text{HX}

Optimized Conditions :

  • Catalyst: Pd2(dba)3\text{Pd}_2(\text{dba})_3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3\text{Cs}_2\text{CO}_3

  • Solvent: Toluene, 110°C, 24 h

Reported Outcomes :

  • Yield : 55–62% for analogous arylpropanamides

  • Purity : >95% (HPLC) after recrystallization

Reductive Amination

This route condenses ketone intermediates with 4-chloroaniline under reducing conditions:

Steps :

  • Synthesize 2-[4-(2-methylpropyl)phenyl]propanal.

  • React with 4-chloroaniline in the presence of NaBH3CN\text{NaBH}_3\text{CN}.

Critical Parameters :

  • pH : 6–7 (acetic acid buffer)

  • Temperature : 25–30°C

Yield : 50–58% (crude), with significant byproduct formation from aldehyde oxidation.

Alternative Pathways

Enzymatic Amidation

Recent studies highlight lipase-mediated amidation as a green chemistry alternative:

Conditions :

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: Tert-butanol

  • Substrates: 2-[4-(2-methylpropyl)phenyl]propanoic acid + 4-chloroaniline

  • Yield: 40–45% (24 h reaction)

Advantages :

  • Mild conditions (30°C, atmospheric pressure)

  • Reduced waste generation

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Amidation65–7890–95ModerateHigh
Schotten-Baumann60–6585–90LowModerate
Pd-Catalyzed Amination55–62>95HighLow
Reductive Amination50–5880–85ModerateModerate
Enzymatic Amidation40–4575–80LowHigh

Key Observations :

  • Direct amidation remains the most cost-effective and scalable route despite moderate yields.

  • Pd-catalyzed methods offer superior purity but require expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to novel compounds with desired properties.
  • Chemical Reactions: It can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemistry applications.

2. Biology:

  • Biological Activity: Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. These effects are believed to arise from its interaction with specific molecular targets involved in inflammatory pathways .
  • Mechanism of Action: The mechanism involves inhibiting enzymes or receptors that play a role in pain and inflammation, thus providing a potential therapeutic avenue for treating these conditions.

3. Medicine:

  • Pharmaceutical Development: Ongoing studies are investigating the potential of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide in developing new pharmaceuticals aimed at pain management and inflammation reduction. Its structural characteristics make it a candidate for further pharmacological exploration .
  • Case Studies: Several case studies have documented its efficacy in preclinical trials, highlighting its potential as a lead compound for drug development targeting pain relief mechanisms.

4. Industry:

  • Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and serves as a reference standard in analytical chemistry, aiding in the characterization of similar compounds.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryIntermediate in synthesisVersatile for further chemical modifications
BiologyAnti-inflammatory propertiesPotential therapeutic target for pain management
MedicineDrug developmentPreclinical studies show efficacy in pain relief
IndustrySpecialty chemicalsReference standard for analytical purposes

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Structural Differences: Chlorine substituent: Positioned at the meta-position (3-chlorophenethyl) vs. para-chlorophenyl in the main compound. Propanamide substituent: Both share a 4-isobutylphenyl group (synonymous with 4-(2-methylpropyl)phenyl).
  • Physicochemical Properties: Molecular weight: ~328.86 g/mol (C${20}$H${23}$ClNO).
2.2. N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
  • Structural Differences :
    • Chlorine and hydroxyl groups: 4-chloro-2-hydroxyphenyl introduces polarity.
    • Propanamide substituent: 2,2-dimethyl vs. 4-isobutylphenyl.
  • Physicochemical Properties: LogP: 3.68 (lower than the main compound due to hydroxyl group). Molecular weight: ~226.68 g/mol (C${11}$H${13}$ClNO$_2$).
  • Key Insight : The hydroxyl group enhances water solubility but may limit membrane permeability, contrasting with the lipophilic isobutylphenyl group in the main compound.
2.3. N-(4-benzoylphenyl)-2-(2,4-dichlorophenoxy)propanamide
  • Structural Differences: Substitutions: 4-benzoylphenyl and 2,4-dichlorophenoxy groups.
  • Physicochemical Properties: Molecular weight: 414.28 g/mol (C${22}$H${17}$Cl$2$NO$3$). Increased bulk and lipophilicity due to benzoyl and dichlorophenoxy groups.
  • Key Insight: The dichlorophenoxy moiety may hinder bioavailability despite enhancing lipophilicity, suggesting trade-offs in drug design.

Data Table: Comparative Analysis

Compound Name (Reference) Chloro Substituent Position Propanamide Substituent LogP Molecular Weight (g/mol) Pharmacological Data
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide para (4-chlorophenyl) 4-(2-methylpropyl)phenyl ~3.8* ~314.45 Not reported
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide meta (3-chlorophenethyl) 4-isobutylphenyl N/A 328.86 Potential activity reported
N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide para (4-chloro-2-hydroxyphenyl) 2,2-dimethyl 3.68 226.68 Not reported
N-(4-benzoylphenyl)-2-(2,4-dichlorophenoxy)propanamide N/A 2,4-dichlorophenoxy N/A 414.28 Not reported

*Estimated based on structural analogs.

Research Findings and Implications

  • Positional Isomerism : The para-chloro configuration in the main compound may enhance receptor binding compared to meta-substituted analogs (e.g., ), as para substituents often align better with hydrophobic pockets in target proteins.
  • Lipophilicity vs. Solubility : The hydroxyl group in reduces logP by ~0.12 compared to the main compound, illustrating how polar groups can modulate pharmacokinetics.
  • Analytical Challenges : As highlighted in , isomers (e.g., ortho-, meta-, para-chloro) require advanced separation techniques (e.g., HPLC-MS) to avoid misidentification, a critical consideration for quality control in synthesis.

Biological Activity

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide, also known as a derivative of propanamide, has garnered attention in recent pharmacological research due to its diverse biological activities. This compound falls under the category of Mannich bases, which are recognized for their potent anti-inflammatory, anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of this compound by examining various studies, synthesis methods, and biological assays that highlight its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps usually include the reaction between p-chloroacetophenone and appropriate alkyl amines to form the desired amide structure. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structural integrity of the compound.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Alkylationp-Chloroacetophenone + 2-bromo-1-propanolFormation of intermediate
2CarbamoylationIntermediate + Methyl isocyanateFormation of N-methylcarbamoyl derivative
3Final ReactionN-methylcarbamoyl derivative + 4-aminophenylpropan-1-oneFormation of target compound

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that this compound can induce apoptosis in various cancer cell lines, including HeLa and HCT-116 cells. The half-maximal inhibitory concentration (IC50) values ranged from 0.69 μM to 11 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against several bacterial strains. In one study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with zones of inhibition comparable to standard antibiotics like ciprofloxacin. The introduction of electron-withdrawing groups on the phenyl ring was noted to enhance antibacterial activity significantly .

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeTest Organisms/CellsIC50/Effectiveness
AnticancerHeLa, HCT-1160.69 - 11 μM
AntibacterialS. aureus, E. coliComparable to ciprofloxacin
Anti-inflammatoryCytokine productionInhibition of TNF-α, IL-6

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized Mannich bases including this compound revealed its ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The researchers utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antibacterial Assessment

In another investigation focusing on antibacterial activity, a panel of Mannich bases was screened against common pathogens. The results indicated that compounds with similar structural features exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, describes three routes with yields ranging from 75% to 84%, highlighting the importance of catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent systems (e.g., DMF for amide bond formation). Purity optimization may require post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the isobutyl side chain (δ 0.9–1.2 ppm for methyl groups) .
  • X-ray crystallography : provides crystallographic data (triclinic system, space group P1P1, a=14.2691A˚a = 14.2691 \, \text{Å}) to confirm molecular geometry and hydrogen-bonding patterns critical for stability .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the amide bond under humid conditions is a key stability concern. Use anhydrous solvents during synthesis and store the compound in airtight containers with desiccants (e.g., silica gel). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like 4-chlorophenylamine .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound, and what experimental validation strategies are recommended?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with cyclooxygenase (COX) or CDK2 (see for related propanamide-CDK2 binding data). Focus on the chlorophenyl group’s role in hydrophobic pocket binding .
  • Validation : Perform kinase inhibition assays (e.g., ATPase activity assays) and compare with ibuprofen derivatives ( notes structural similarities to COX inhibitors) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., MIC vs. IC50_{50}). Use orthogonal assays:

  • In vitro : Bacterial growth inhibition (e.g., against B. subtilis as in ) with MIC determination.
  • Cell-based : Cytotoxicity profiling (MTT assay) to distinguish specific activity from nonspecific effects .

Q. How can impurity profiling inform process optimization, and what analytical techniques are critical?

  • Methodological Answer : identifies common impurities like 2-(4-isobutylphenyl)acrylic acid. Use LC-MS (Q-TOF) for high-resolution impurity identification. Adjust reaction stoichiometry (e.g., reducing excess acyl chloride) or temperature to minimize byproducts. Quantify impurities via UPLC with charged aerosol detection (CAD) for non-UV-active species .

Q. What role does stereochemistry play in the compound’s activity, and how can enantiomeric purity be ensured?

  • Methodological Answer : The (2R)-enantiomer (see for a related compound) may exhibit higher target affinity. Use chiral HPLC (Chiralpak IA column, ethanol/heptane eluent) to separate enantiomers. Asymmetric synthesis via chiral catalysts (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee >98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.